N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
Description
This compound features a 1,3-benzodioxole group (a methylenedioxy-substituted benzene) linked to the 4-position of a 1,3-thiazole ring. The thiazole’s 2-position is substituted with an acetamide moiety bearing a 4-methylbenzenesulfonyl (tosyl) group. The benzodioxole and thiazole rings contribute to aromatic stacking interactions, while the tosyl group enhances metabolic stability and influences solubility.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-12-2-5-14(6-3-12)28(23,24)10-18(22)21-19-20-15(9-27-19)13-4-7-16-17(8-13)26-11-25-16/h2-9H,10-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJLUQNTSMKISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling with the sulfonylacetamide moiety.
Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of Thiazole Intermediate: The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling Reaction: The final step involves the coupling of the benzodioxole and thiazole intermediates with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted sulfonylacetamide derivatives.
Scientific Research Applications
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and thiazole rings can participate in π-π stacking and hydrogen bonding, while the sulfonyl group can form electrostatic interactions.
Comparison with Similar Compounds
Structural Analogues with Benzodioxole and Thiazole/Thiadiazole Cores
Compound A : N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide ()
- Key Differences :
- Replaces the thiazole ring with a 1,3,4-thiadiazole core.
- Incorporates a piperazine linker and a chiral ethyl-benzodioxole substituent.
- Implications: The thiadiazole’s additional nitrogen may enhance hydrogen bonding but reduce lipophilicity compared to thiazole.
Compound B : 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide ()
- Key Differences :
- Benzodioxole is attached via a methylene group to piperazine, which links to the thiazole’s 2-position.
- The thiazole’s 4-position is substituted with 4-methylphenyl instead of benzodioxole.
- Implications :
Compound C : N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide ()
- Imidazole ring with sulfanyl and aryl substituents replaces thiazole.
- Implications :
Functional Group Comparisons
Sulfonamide vs. Sulfanyl/Acetamide Derivatives
- The target compound’s tosyl group (4-methylbenzenesulfonyl) provides electron-withdrawing effects, stabilizing the acetamide against hydrolysis. In contrast, sulfanyl groups (e.g., Compound C) are more prone to oxidation but can participate in disulfide bonding .
- Pritelivir (): N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide Sulfamoyl group (-SO₂NH₂) enhances solubility and hydrogen bonding versus the tosyl group.
Physicochemical and Crystallographic Properties
- Crystallinity :
- Hydrogen Bonding :
- Compounds with piperazine (Compound B) or imidazole (Compound C) show extensive intermolecular H-bonding, critical for crystal stability and dissolution rates .
Biological Activity
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article delves into its biological activity, including its potential therapeutic applications and mechanisms of action, supported by relevant data and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O4S |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 930452-86-1 |
| LogP | 3.85 |
| Polar Surface Area | 113 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxol derivatives, including those structurally similar to this compound. A notable study demonstrated that related compounds exhibited significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. For instance, compounds with similar structures showed IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, indicating their potential as therapeutic agents for managing blood glucose levels in diabetic patients .
Anticancer Activity
The compound's anticancer properties have also been explored. In vitro assays revealed that certain benzodioxol derivatives demonstrated significant cytotoxicity against various cancer cell lines while maintaining a favorable safety profile for normal cells. For example, one derivative exhibited an IC50 value of 26–65 µM against four different cancer cell lines . This suggests that such compounds could serve as promising candidates for further development in cancer therapy.
The mechanism through which this compound exerts its biological effects may involve the modulation of key metabolic pathways. Specifically, α-amylase inhibitors can affect insulin signaling pathways, potentially reducing the risk of insulin-related malignancies . The structural characteristics of benzodioxoles allow them to interact with various biological targets effectively.
Case Study: Efficacy Against Diabetes
In a controlled study involving streptozotocin-induced diabetic mice, a benzodioxole derivative similar to this compound was administered in multiple doses. Results indicated a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL compared to the control group . This underscores the compound's potential utility in diabetes management.
Case Study: Anticancer Properties
Another study focused on the anticancer potential of benzodioxole derivatives found that specific compounds led to apoptosis in cancer cells through the activation of caspase pathways. These findings suggest that the structural features of benzodioxoles are conducive to inducing programmed cell death in malignant cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
